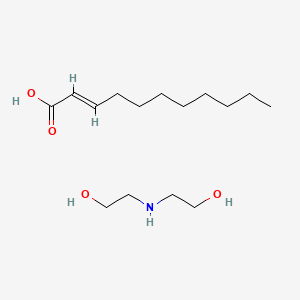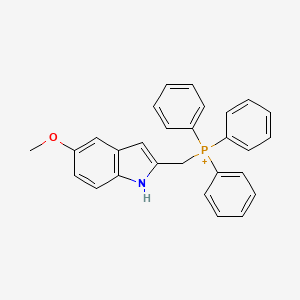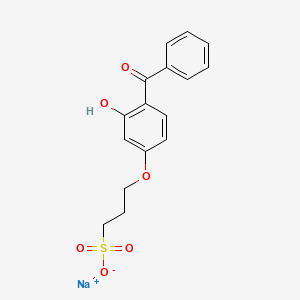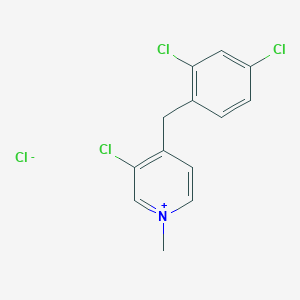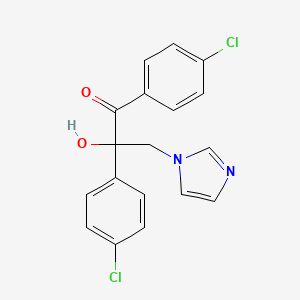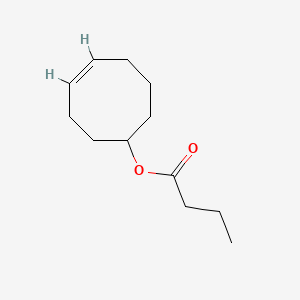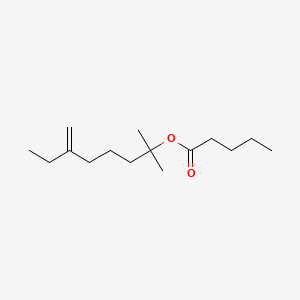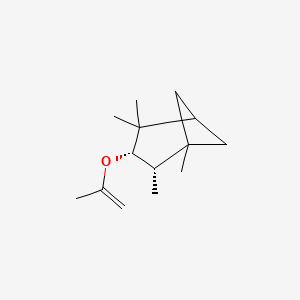
Bicyclo(3.1.1)heptanol, 2,6,6-trimethyl-, acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bicyclo(3.1.1)heptanol, 2,6,6-trimethyl-, acetate is an organic compound with the molecular formula C12H20O2. It is a derivative of bicyclo[3.1.1]heptane, featuring an acetate functional group. This compound is known for its unique bicyclic structure, which imparts distinct chemical and physical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo(3.1.1)heptanol, 2,6,6-trimethyl-, acetate typically involves the esterification of bicyclo(3.1.1)heptanol, 2,6,6-trimethyl- with acetic anhydride or acetyl chloride in the presence of a catalyst such as sulfuric acid or pyridine. The reaction is carried out under reflux conditions to ensure complete conversion to the acetate ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity. The final product is purified through distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Bicyclo(3.1.1)heptanol, 2,6,6-trimethyl-, acetate undergoes various chemical reactions, including:
Oxidation: The acetate group can be oxidized to form corresponding carboxylic acids.
Reduction: The compound can be reduced to its alcohol form.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2R) are employed under basic conditions.
Major Products
Oxidation: Formation of bicyclo(3.1.1)heptanoic acid, 2,6,6-trimethyl-.
Reduction: Formation of bicyclo(3.1.1)heptanol, 2,6,6-trimethyl-.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Bicyclo(3.1.1)heptanol, 2,6,6-trimethyl-, acetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reference compound in analytical chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mécanisme D'action
The mechanism of action of bicyclo(3.1.1)heptanol, 2,6,6-trimethyl-, acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The acetate group can undergo hydrolysis to release the active alcohol form, which then interacts with biological molecules. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo(3.1.1)heptane, 2,6,6-trimethyl-: A structurally similar compound without the acetate group.
Bicyclo(3.1.1)heptane-2,3-diol, 2,6,6-trimethyl-: A diol derivative with two hydroxyl groups.
Bicyclo(3.1.1)heptan-3-ol, 2,6,6-trimethyl-: An alcohol derivative with a hydroxyl group at the third position.
Uniqueness
Bicyclo(3.1.1)heptanol, 2,6,6-trimethyl-, acetate is unique due to its acetate functional group, which imparts distinct reactivity and properties compared to its analogs. This makes it valuable in specific synthetic and industrial applications where the acetate group plays a crucial role.
Propriétés
Numéro CAS |
102322-85-0 |
|---|---|
Formule moléculaire |
C14H24O |
Poids moléculaire |
208.34 g/mol |
Nom IUPAC |
(2S,3S)-1,2,4,4-tetramethyl-3-prop-1-en-2-yloxybicyclo[3.1.1]heptane |
InChI |
InChI=1S/C14H24O/c1-9(2)15-12-10(3)14(6)7-11(8-14)13(12,4)5/h10-12H,1,7-8H2,2-6H3/t10-,11?,12+,14?/m1/s1 |
Clé InChI |
HLLJVYBUFVRJHE-JJMZSNKZSA-N |
SMILES isomérique |
C[C@@H]1[C@@H](C(C2CC1(C2)C)(C)C)OC(=C)C |
SMILES canonique |
CC1C(C(C2CC1(C2)C)(C)C)OC(=C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1R,2S,6S,8S,9S)-9-hydroxy-4,4-dimethyl-3,5,7,11-tetraoxatricyclo[6.3.0.02,6]undecan-10-one](/img/structure/B12665385.png)
![2-[(Carboxymethyl)thio]-4,5-dimethoxybenzoic acid](/img/structure/B12665386.png)


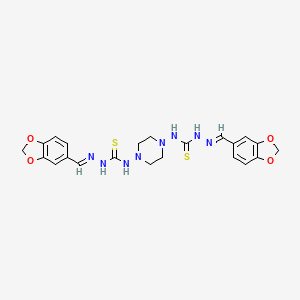
![2,3-Bis[(1-oxooctyl)oxy]propyl palmitate](/img/structure/B12665425.png)
